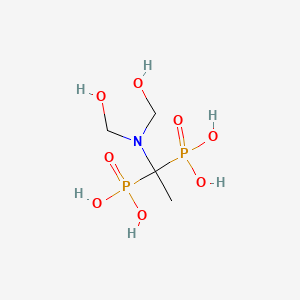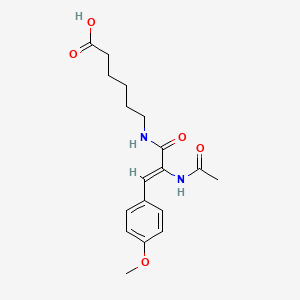![molecular formula C15H26ClN3O B12739356 N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride CAS No. 135420-42-7](/img/structure/B12739356.png)
N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C15H25ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and an ethoxybenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride typically involves the reaction of 4-ethoxybenzoic acid with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an antiarrhythmic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various physiological effects, depending on the target enzyme and the biological pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Diethylaminoethyl)-4-ethoxybenzamide
- N-(2-Diethylaminoethyl)-4-methoxybenzamide
- N-(2-Diethylaminoethyl)-4-chlorobenzamide
Uniqueness
N’-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects, making it valuable for specific applications in research and industry .
Properties
CAS No. |
135420-42-7 |
|---|---|
Molecular Formula |
C15H26ClN3O |
Molecular Weight |
299.84 g/mol |
IUPAC Name |
N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C15H25N3O.ClH/c1-4-18(5-2)12-11-17-15(16)13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H2,16,17);1H |
InChI Key |
VYEHOOXQCHXIQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
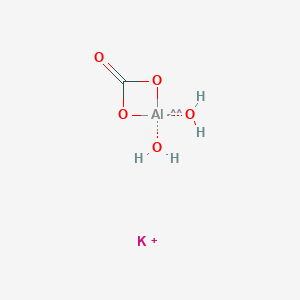
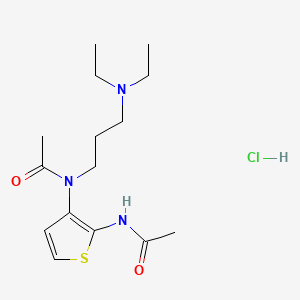

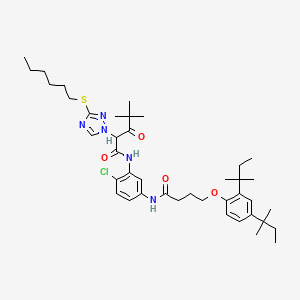
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
